molecular formula C19H19N3O4S2 B11161743 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

Cat. No.: B11161743
M. Wt: 417.5 g/mol
InChI Key: LVXJRBNKIZNWGW-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzenesulfonyl group, a thiadiazole ring, and a phenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced via nucleophilic substitution reactions using phenoxypropyl halides.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the thiadiazole intermediate with the benzenesulfonyl derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(benzenesulfonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the thiadiazole ring can participate in various biochemical pathways. The phenoxypropyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)phenol
  • 1-(benzenesulfonyl)-2,5-dihydropyrrole
  • 2-benzenesulfonyl-3-ethoxy-1-phenyl-propenone

Uniqueness

2-(benzenesulfonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the thiadiazole ring and the phenoxypropyl side chain distinguishes it from other benzenesulfonyl derivatives, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O4S2/c23-17(14-28(24,25)16-10-5-2-6-11-16)20-19-22-21-18(27-19)12-7-13-26-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,20,22,23)

InChI Key

LVXJRBNKIZNWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC2=NN=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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